molecular formula C21H24N2O4 B297103 3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B297103
M. Wt: 368.4 g/mol
InChI Key: GGNNHUNLFDMQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine, which are involved in mood regulation and cognitive function. It has also been found to reduce the levels of pro-inflammatory cytokines, which play a crucial role in the progression of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. It has been shown to exhibit significant pharmacological effects at very low concentrations, making it an ideal candidate for drug development. However, one of the main limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the research and development of 3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole. One of the most promising areas of research is its potential application in the treatment of Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Other potential future directions include its application in the development of new antimicrobial and anti-inflammatory agents and its use in organic electronics and material science.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency and selectivity make it an ideal candidate for drug development, particularly in the treatment of Alzheimer's disease. Further research is needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo.

Synthesis Methods

The synthesis of 3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including cyclization, condensation, and oxidative coupling. One of the most commonly used methods is the cyclization of 3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-triazole using phosphorus oxychloride (POCl3) as a cyclizing agent. The resulting product is then treated with sodium hydroxide to obtain this compound.

Scientific Research Applications

3-(4-Methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial, antifungal, and anti-inflammatory activities. It has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the progression of Alzheimer's disease.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H24N2O4/c1-5-24-17-12-16(13-18(25-6-2)19(17)26-7-3)21-22-20(23-27-21)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3

InChI Key

GGNNHUNLFDMQCM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.